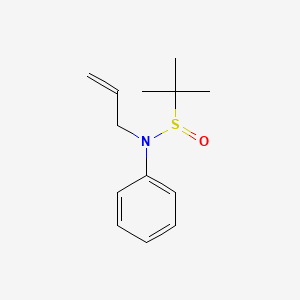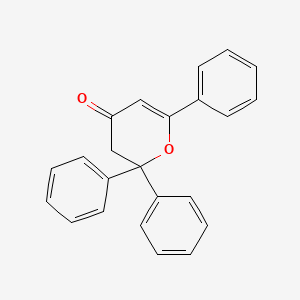
(R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound known for its applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. This compound is characterized by its unique structural features, which include an allyl group, a methyl group, and a phenyl group attached to a sulfinamide moiety. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide typically involves the reaction of ®-2-methyl-N-phenylpropane-2-sulfinamide with an allylating agent under controlled conditions. One common method includes the use of allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers with high enantioselectivity, making it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model compound to investigate the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is explored for its potential as a building block in the synthesis of chiral drugs. Its ability to induce chirality in drug molecules can enhance the efficacy and reduce the side effects of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role as a chiral auxiliary aids in the synthesis of enantiomerically pure compounds, which are essential in various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. The sulfinamide group interacts with reactants, stabilizing transition states and directing the formation of chiral centers. This interaction is facilitated by the specific spatial arrangement of the allyl, methyl, and phenyl groups, which create a chiral environment around the reactive site.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
- ®-N-Benzyl-2-methyl-N-phenylpropane-2-sulfinamide
- ®-N-Allyl-2-ethyl-N-phenylpropane-2-sulfinamide
Uniqueness
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is unique due to its specific combination of functional groups and chiral configuration. The presence of the allyl group provides additional reactivity compared to similar compounds with different substituents. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Propiedades
Fórmula molecular |
C13H19NOS |
|---|---|
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
2-methyl-N-phenyl-N-prop-2-enylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-5-11-14(16(15)13(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
Clave InChI |
JPQMMXUTAXHFKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)



![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
